molecular formula C16H19FN2O2 B7476908 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No. B7476908
M. Wt: 290.33 g/mol
InChI Key: NDADFNXRJCFQFI-UHFFFAOYSA-N
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Description

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine class of drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and depression. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which regulates the levels of GABA in the brain. In

Mechanism of Action

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase GABA levels in the brain, the compound has been shown to modulate the activity of other neurotransmitters such as dopamine and glutamate. 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its potency as a GABA aminotransferase inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide. One area of interest is the compound's potential to treat addiction and depression. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, the use of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in combination with other drugs for the treatment of epilepsy and other neurological disorders is an area of ongoing research.

Synthesis Methods

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified through column chromatography to obtain 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in its pure form.

Scientific Research Applications

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to be effective in reducing seizures in animal models of epilepsy and has also been investigated for its potential to treat addiction and depression. In addition, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been studied for its potential to enhance cognitive function and memory.

properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-13-2-1-3-14(10-13)18-15(20)11-6-8-19(9-7-11)16(21)12-4-5-12/h1-3,10-12H,4-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDADFNXRJCFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

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